molecular formula C17H18BrNO2 B306683 N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide

カタログ番号 B306683
分子量: 348.2 g/mol
InChIキー: BSDJFAZXWSSMRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide, also known as BRL 46470A, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as CB1 receptor antagonists and has been shown to have a wide range of effects on the body. In

科学的研究の応用

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising areas of research has been in the treatment of obesity and related metabolic disorders. This compound 46470A has been shown to reduce food intake and body weight in animal models, making it a potential therapeutic agent for the treatment of obesity.
Another area of research has been in the treatment of drug addiction. This compound 46470A has been shown to block the effects of THC, the primary psychoactive component of marijuana, and reduce the rewarding effects of other drugs of abuse such as cocaine and opioids. This makes this compound 46470A a potential therapeutic agent for the treatment of drug addiction.

作用機序

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A acts as a CB1 receptor antagonist, which means that it blocks the activity of CB1 receptors in the body. CB1 receptors are found in the brain and other tissues and are involved in the regulation of appetite, metabolism, and reward. By blocking CB1 receptors, this compound 46470A reduces food intake, body weight, and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound 46470A has been shown to have a wide range of biochemical and physiological effects on the body. In animal models, this compound 46470A has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose tolerance. This compound 46470A has also been shown to reduce the rewarding effects of drugs of abuse and block the effects of THC.

実験室実験の利点と制限

One of the advantages of using N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of CB1 receptors in various physiological processes. However, one limitation of using this compound 46470A is that it is not selective for CB1 receptors and can also block other receptors in the body. This can make it difficult to interpret the results of experiments.

将来の方向性

There are several future directions for research on N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A. One area of research is the development of more selective CB1 receptor antagonists that do not block other receptors in the body. This would make it easier to interpret the results of experiments and could lead to the development of more effective therapeutic agents.
Another area of research is the development of combination therapies for the treatment of obesity and related metabolic disorders. This compound 46470A has been shown to be effective in reducing food intake and body weight, but it may be more effective when used in combination with other drugs that target different pathways involved in the regulation of appetite and metabolism.
Conclusion
This compound 46470A is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It acts as a CB1 receptor antagonist and has been shown to have a wide range of effects on the body. While there are limitations to using this compound 46470A in lab experiments, it remains a useful tool for studying the role of CB1 receptors in various physiological processes. Future research on this compound 46470A will likely focus on the development of more selective CB1 receptor antagonists and the development of combination therapies for the treatment of obesity and related metabolic disorders.

合成法

The synthesis method of N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A involves several steps. The first step is the synthesis of 3-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-(methyloxy)phenyl)butan-1-amine to form the amide product. The final product is then purified through recrystallization to obtain this compound 46470A in its pure form.

特性

分子式

C17H18BrNO2

分子量

348.2 g/mol

IUPAC名

N-(3-bromophenyl)-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C17H18BrNO2/c1-21-16-10-8-13(9-11-16)4-2-7-17(20)19-15-6-3-5-14(18)12-15/h3,5-6,8-12H,2,4,7H2,1H3,(H,19,20)

InChIキー

BSDJFAZXWSSMRK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br

正規SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。